molecular formula C11H19NO3 B570458 (S)-3-Acetyl-1-Boc-pyrrolidine CAS No. 1374673-89-8

(S)-3-Acetyl-1-Boc-pyrrolidine

Cat. No.: B570458
CAS No.: 1374673-89-8
M. Wt: 213.277
InChI Key: WTNNGFYIEBJFPX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Acetyl-1-Boc-pyrrolidine is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the ester bond . Another approach utilizes flow microreactor systems to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, resulting in a more efficient and sustainable process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods leverage the advantages of microreactor technology, such as improved reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetyl-1-Boc-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary alcohols (from oxidation), reduced esters (from reduction), and substituted pyrrolidine derivatives (from substitution).

Mechanism of Action

The mechanism of action of (S)-3-Acetyl-1-Boc-pyrrolidine involves its interaction with various molecular targets and pathways. For example, the compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The tert-butyl group can also influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Acetyl-1-Boc-pyrrolidine is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNGFYIEBJFPX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737936
Record name tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374673-89-8
Record name tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate (6.30 g, 24.3 mmol) and MeMgCl (3.0 M, 40 mL) in THF (100 mL) was stirred at 0° C. for 3 h. Sat. NH4Cl was added to quench reaction. The resulting mixture was extracted with ethyl acetate (30 mL), washed with brine, dried over MgSO4, filtered, and evaporated to give tert-butyl 3-acetylpyrrolidine-1-carboxylate (3.6 g, 69% yield) as yellow oil. LCMS (ESI) m/z: 158.3 [M-56+H+].
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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